O-DesmethylMycophenolicAcidMethylEster-d3
CAS No.:
Cat. No.: VC18831197
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20O6 |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | methyl 6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
| Standard InChI | InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3 |
| Standard InChI Key | ONBUUVPMBJOPQE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Introduction
O-DesmethylMycophenolicAcidMethylEster-d3 is a deuterated derivative of O-desmethyl mycophenolic acid, which is a metabolite of the immunosuppressant drug mycophenolate mofetil. Mycophenolate mofetil is primarily used in organ transplantation and autoimmune diseases to prevent graft rejection and manage autoimmune disorders by inhibiting lymphocyte proliferation. The deuterated form of this compound is particularly useful in pharmacokinetic studies due to its ability to be traced without altering its chemical properties significantly.
Biological Activity
O-DesmethylMycophenolicAcidMethylEster-d3 exhibits immunosuppressive properties similar to its parent compound, mycophenolate mofetil. It inhibits lymphocyte proliferation by blocking the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine synthesis in lymphocytes. This action leads to a reduction in the proliferation of T and B cells, making it useful in preventing graft rejection in transplant patients and treating autoimmune disorders.
Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Mycophenolate Mofetil | Prodrug | Converted to active form (mycophenolic acid) |
| Mycophenolic Acid | Active Metabolite | Directly inhibits lymphocyte proliferation |
| O-Desmethyl Mycophenolic Acid | Non-deuterated Variant | Lacks deuterium labeling; used for comparison |
| Azathioprine | Purine Analog | Different mechanism; also used for immunosuppression |
Research Applications
O-DesmethylMycophenolicAcidMethylEster-d3 is primarily used in interaction studies involving its effects on various biological systems. Its deuterated structure allows for precise tracking during metabolic studies without altering its biological activity significantly. This feature makes it particularly valuable for research aimed at understanding drug dynamics and interactions within complex biological systems.
Synthesis and Availability
The synthesis of O-DesmethylMycophenolicAcidMethylEster-d3 typically involves chemical modification of mycophenolic acid derivatives. It is available from specialized chemical suppliers for research purposes.
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